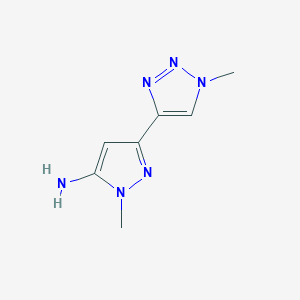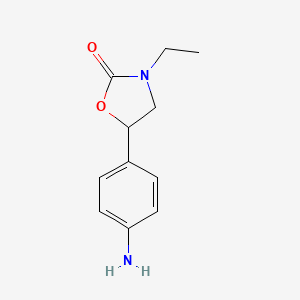![molecular formula C16H28O B13338751 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol typically involves the reaction of bicyclo[3.1.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone precursor to form the desired spiro compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial settings to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar in structure but differs in functional groups.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Another related compound with a different substitution pattern.
Uniqueness
6,6-Dimethylspiro[bicyclo[311]heptane-2,1’-cyclooctan]-2’-ol is unique due to its spiro structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H28O |
|---|---|
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclooctane]-1'-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-8-10-16(13(15)11-12)9-6-4-3-5-7-14(16)17/h12-14,17H,3-11H2,1-2H3 |
InChI-Schlüssel |
SOBNONREYRJUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC3(C1C2)CCCCCCC3O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


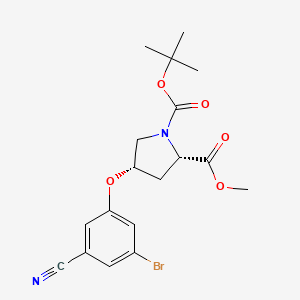
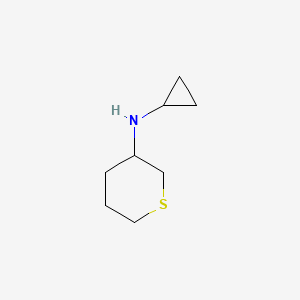

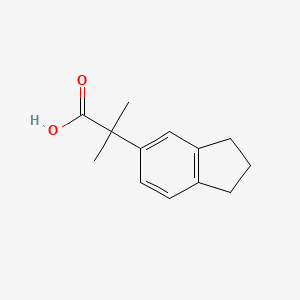
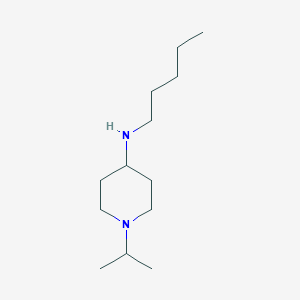
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)

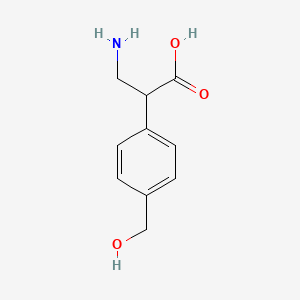
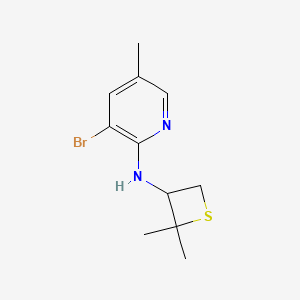
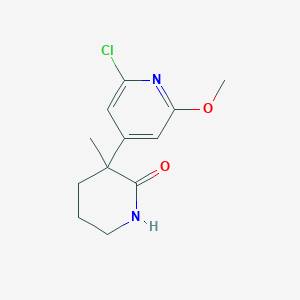
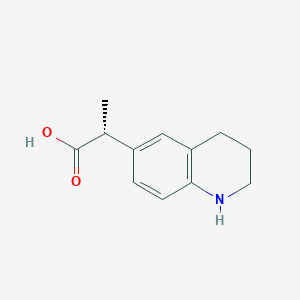
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
